
5-Chloro-1,3,4-thiadiazole-2-carbaldehyde
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Overview
Description
5-Chloro-1,3,4-thiadiazole-2-carbaldehyde: is a heterocyclic compound containing a thiadiazole ring substituted with a chloro group and an aldehyde group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of 1,3-dichloroacetone with thiosemicarbazide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of the chloro group with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of bases or catalysts.
Major Products:
Oxidation: Carboxylic acids or sulfonic acids.
Reduction: Alcohols or amines.
Substitution: Amino-thiadiazoles or thio-thiadiazoles.
Scientific Research Applications
Chemistry: 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is investigated for its antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: The compound’s derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are also employed in the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde and its derivatives involves interaction with various molecular targets. For instance, in anticancer research, the compound may inhibit specific enzymes or proteins involved in cell proliferation and survival. The thiadiazole ring can interact with key amino acid residues in proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
- 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-5-carboxylic acid
Comparison: 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other thiadiazole derivatives, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Biological Activity
5-Chloro-1,3,4-thiadiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
This compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its unique structure allows for various substitutions that enhance its biological potency. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired thiadiazole derivative.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with a thiadiazole core exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
2. Anticancer Activity
- Research indicates that this compound has potential as an anticancer agent. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspases and disruption of cell cycle progression . Table 1 summarizes the cytotoxic effects observed in various studies:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 8.107 | Induction of apoptosis via caspase activation |
HepG2 | 10.0 | Cell cycle arrest at G1/S phase | |
A549 | 1.16 | Inhibition of tubulin polymerization |
3. Antileishmanial Activity
- The compound has also been investigated for its activity against Leishmania major, the causative agent of leishmaniasis. Specific derivatives have shown significant inhibition of promastigote forms in vitro .
4. Anticonvulsant Activity
- Some studies have highlighted the anticonvulsant potential of thiadiazole derivatives, including this compound. Compounds were evaluated using maximal electroshock-induced seizure models and demonstrated protective effects against seizures .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation: It can modulate receptor activity that influences cell survival and apoptosis.
- DNA Interaction: Some derivatives exhibit the ability to intercalate with DNA or disrupt replication processes in rapidly dividing cells.
Case Studies
Several case studies illustrate the efficacy of this compound:
- Cytotoxicity against Cancer Cells:
- Antimicrobial Efficacy:
Properties
IUPAC Name |
5-chloro-1,3,4-thiadiazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2OS/c4-3-6-5-2(1-7)8-3/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTGPCHYAARKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=NN=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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